6-Chloroindole

Descripción

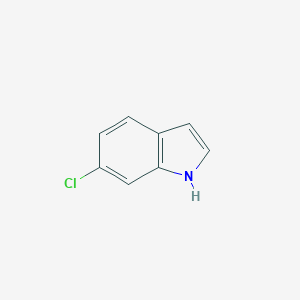

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYIMDRWPTUAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169794 | |

| Record name | 6-Chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17422-33-2 | |

| Record name | 6-Chloroindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17422-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017422332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17422-33-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloroindole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4E7MR63DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloroindole: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloroindole, a halogenated derivative of the indole (B1671886) heterocyclic scaffold. It details the physicochemical properties, safety and handling, and key synthetic applications of this compound. Special emphasis is placed on its emerging role as a pivotal intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and neurology. This document includes a detailed experimental protocol for the synthesis of a biologically active derivative and visual representations of its mechanism of action to support researchers in their drug discovery and development endeavors.

Core Properties of this compound

This compound, identified by the CAS Number 17422-33-2 , is a light orange to beige crystalline powder.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 17422-33-2 | [1][2][3] |

| Molecular Formula | C₈H₆ClN | [1][2][3] |

| Molecular Weight | 151.59 g/mol | [1][2][3] |

| Appearance | Light Orange to Beige Crystalline Powder | [1] |

| Melting Point | 87-90 °C | [1][2] |

| Boiling Point | 248.91°C (estimate) | [1] |

| Solubility | Slightly soluble in water. Soluble in ethanol (B145695) (50 mg/mL). | [1][2] |

| pKa | 16.10 ± 0.30 (Predicted) | [1] |

| LogP | 2.339 (Calculated) | [4] |

Spectroscopic and Computational Data

| Identifier | Value | Source(s) |

| SMILES | C1=CC(=CC2=C1C=CN2)Cl | [3] |

| InChI | InChI=1S/C8H6ClN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | [1][3] |

| InChIKey | YTYIMDRWPTUAHP-UHFFFAOYSA-N | [1][3] |

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[1]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE) : Eyeshields, gloves, and a Type N95 (US) respirator are recommended.[2]

-

Storage : Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Biological Significance and Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications.

The indole scaffold is a "privileged structure" in drug discovery, and the addition of a chlorine atom at the 6-position can significantly modulate the electronic properties and binding interactions of the molecule, often enhancing its biological activity.[1]

Anticancer Activity: Tubulin Polymerization Inhibition

Derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer therapy. Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.

A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been designed and synthesized as potential tubulin polymerization inhibitors. One such derivative, compound 3g , demonstrated potent antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells.[2] The mechanism of action involves the inhibition of microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent induction of apoptosis.[2]

The following diagram illustrates the proposed mechanism of action of these this compound derivatives.

Precursor for p38 Kinase Inhibitors

This compound can be used in the synthesis of 5-Carboxy-6-chloroindole, which is a precursor for inhibitors of p38 kinase.[4] The p38 mitogen-activated protein kinase (MAPK) pathway is involved in inflammation and other cellular processes, making it a target for various diseases.

Synthesis of Substituted L-Tryptophans

This compound is utilized in the synthesis of substituted L-tryptophans.[1] For instance, when added to cultures of the fungus Claviceps purpurea, it is converted to the corresponding 6-chloro-L-tryptophan.[4] These halogenated tryptophan derivatives are valuable in studying enzyme functions and as building blocks for peptide and protein synthesis.

Experimental Protocols

Synthesis of N-acetyl-6-chloro-D,L-tryptophan from this compound

This protocol describes the initial step in the synthesis of 6-chloro-L-tryptophan, a valuable amino acid derivative for research purposes.[2]

Materials:

-

This compound (500 mg, 3.31 mmol)

-

L-serine (695 mg, 6.62 mmol)

-

Acetic acid (10 mL)

-

Acetic anhydride (B1165640) (3.1 mL, 33.1 mmol)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Sodium sulfate

-

Argon atmosphere

Procedure:

-

Dissolve this compound (1 eq.) and L-serine (2 eq.) in acetic acid.

-

Add acetic anhydride (10 eq.) to the mixture.

-

Stir the reaction mixture at 73 °C for 4 hours under an argon atmosphere.

-

Upon completion, concentrate the mixture to half its original volume.

-

Dilute the residue with water and extract with ethyl acetate.

-

Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to yield the crude product, N-acetyl-6-chloro-D,L-tryptophan.

The following diagram outlines the workflow for this synthesis.

References

6-Chloroindole molecular weight and formula

An In-depth Technical Guide to 6-Chloroindole: Core Properties

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This guide focuses on the core molecular characteristics of this compound, a halogenated derivative of indole.

Core Properties of this compound

The fundamental quantitative data for this compound is summarized below. This information is critical for a variety of experimental and computational applications, including reaction stoichiometry, analytical characterization, and molecular modeling.

| Property | Value |

| Chemical Formula | C₈H₆ClN[1][2] |

| Molecular Weight | 151.59 g/mol |

| CAS Registry Number | 17422-33-2[1] |

This data is foundational for any research involving this compound. The molecular weight is derived from the isotopic composition of its constituent elements and is essential for accurate measurements and solution preparation.

Visualization of Core Data

To illustrate the direct relationship between the compound and its primary molecular identifiers, the following diagram has been generated.

Relationship between this compound and its molecular properties.

References

An In-depth Technical Guide to 6-Chloroindole: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroindole, a halogenated derivative of the indole (B1671886) heterocyclic system, serves as a crucial building block in the landscape of medicinal chemistry and materials science. Its unique electronic properties, imparted by the chlorine substituent, make it a versatile precursor for the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, IUPAC nomenclature, physicochemical properties, and a comprehensive experimental protocol for its synthesis. The information presented herein is intended to support researchers and professionals in leveraging the potential of this important chemical entity in their scientific endeavors.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a bicyclic system where a benzene (B151609) ring is fused to a pyrrole (B145914) ring, with a chlorine atom substituted at the 6th position of the indole ring.

IUPAC Name: 6-chloro-1H-indole[1]

Caption: Chemical structure of 6-chloro-1H-indole.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClN | [1] |

| Molecular Weight | 151.59 g/mol | [1] |

| CAS Registry Number | 17422-33-2 | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 88-90 °C | |

| Boiling Point | 134-135 °C at 5 mmHg | |

| Solubility | Soluble in methanol, ethanol (B145695), and acetone. | |

| ¹H NMR (CDCl₃, 300 MHz) | δ 8.05 (br s, 1H), 7.55 (d, J=8.4 Hz, 1H), 7.40 (s, 1H), 7.15 (t, J=2.7 Hz, 1H), 7.03 (dd, J=8.4, 1.8 Hz, 1H), 6.52 (t, J=2.1 Hz, 1H) | |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 135.0, 128.1, 125.0, 124.6, 121.5, 120.9, 110.6, 102.4 | |

| Mass Spectrum (EI) | m/z (%): 151 (M+, 100), 116 (35), 89 (20) |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be effectively achieved via the Leimgruber-Batcho indole synthesis, a versatile and high-yielding method starting from the corresponding o-nitrotoluene derivative.[2]

Logical Workflow for the Leimgruber-Batcho Synthesis of this compound

Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.

Step 1: Synthesis of (E)-1-(2-(4-chloro-2-nitrophenyl)vinyl)pyrrolidine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloro-2-nitrotoluene (1 equivalent), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents), and pyrrolidine (2.0 equivalents) in a suitable solvent such as dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product, a dark red oil or solid, is the enamine intermediate. This intermediate is often used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

-

Reaction Setup: Dissolve the crude enamine from the previous step in a suitable solvent, such as ethanol or a mixture of ethanol and tetrahydrofuran (B95107) (THF). Add a catalytic amount of Raney nickel (approximately 10-20% by weight relative to the enamine).

-

Reaction Conditions: Heat the suspension to a gentle reflux (approximately 50-60 °C). Cautiously add hydrazine hydrate (3-5 equivalents) dropwise to the reaction mixture. Vigorous gas evolution (nitrogen) will be observed. After the initial exothermic reaction subsides, continue to heat at reflux for 1-2 hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Cool the reaction mixture to room temperature and carefully filter it through a pad of celite to remove the Raney nickel catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent, followed by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) to afford the final product as a crystalline solid.

Applications in Drug Development and Research

This compound and its derivatives have demonstrated a wide range of biological activities, making them valuable scaffolds in drug discovery. They have been investigated for their potential as:

-

Anticancer Agents: Certain this compound derivatives have shown promising activity against various cancer cell lines.

-

Antiviral Agents: The indole nucleus is a common feature in many antiviral compounds, and chlorination at the 6-position can modulate this activity.

-

Central Nervous System (CNS) Agents: Modifications of the this compound scaffold have led to the development of compounds with affinity for various CNS receptors.

Furthermore, this compound serves as a key intermediate in the synthesis of more complex heterocyclic systems and natural product analogues.

Conclusion

This compound is a fundamentally important molecule for chemists and pharmacologists. Its straightforward synthesis, coupled with its versatile reactivity, ensures its continued use in the development of novel therapeutics and advanced materials. This guide provides the essential technical information required for the effective utilization of this compound in a research and development setting.

References

physical and chemical properties of 6-Chloroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 6-Chloroindole. The information is intended to support research and development activities in medicinal chemistry, materials science, and related fields where substituted indoles are of interest.

Core Physical and Chemical Properties

This compound is a solid, off-white to light orange powder at room temperature.[1] Its core physicochemical properties are summarized in the tables below, providing a ready reference for experimental design and interpretation.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClN | [2][3][4][5] |

| Molecular Weight | 151.59 g/mol | [2][3][4][6] |

| Appearance | Solid, off-white to light orange powder | [1][7] |

| Melting Point | 87-90 °C | [1][2][3][7] |

| Boiling Point | 248.91°C (rough estimate) | [7] |

| Solubility | Soluble in ethanol (B145695) (50 mg/mL), slightly soluble in water | [2][3][7] |

| Vapor Pressure | 0.00309 mmHg at 25°C | [7] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.05 (br s, 1H), 7.55 (d, J=8.4 Hz, 1H), 7.35 (d, J=1.6 Hz, 1H), 7.15 (dd, J=8.4, 1.8 Hz, 1H), 6.50 (m, 1H) | [8] |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96 | [9] |

| Infrared (IR) | KBr disc, nujol mull | [8][10] |

| Mass Spectrometry (EI) | m/z: 151 (M+), 116, 89 | [4][11] |

Synthesis and Purification

The synthesis of this compound can be approached through various established methods for indole (B1671886) formation and halogenation. While a specific, detailed protocol for this compound was not found in the immediate search, the following general methodologies are applicable.

Experimental Workflow: Synthesis and Characterization of this compound

Caption: A general experimental workflow for the synthesis, purification, and characterization of this compound.

Fischer Indole Synthesis

A common and versatile method for preparing substituted indoles is the Fischer indole synthesis.[1][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and a ketone or aldehyde.[3] For the synthesis of this compound, 4-chlorophenylhydrazine would be a suitable starting material.

General Protocol Outline:

-

Hydrazone Formation: 4-chlorophenylhydrazine is reacted with a suitable aldehyde or ketone (e.g., pyruvic acid or an acetaldehyde (B116499) equivalent) in a suitable solvent, often with mild heating.

-

Cyclization: An acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride) is added to the reaction mixture.[3] The mixture is then heated to induce the[7][7]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

-

Work-up and Purification: The reaction is quenched, and the crude product is extracted. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.

Direct Halogenation of Indole

Another synthetic route is the direct halogenation of the indole nucleus. The regioselectivity of this reaction is highly dependent on the reaction conditions and the specific halogenating agent used.

General Protocol Outline:

-

Reaction Setup: Indole is dissolved in an appropriate solvent.

-

Addition of Halogenating Agent: A chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride) is added to the solution, often at a controlled temperature to manage the reaction's exothermicity and selectivity.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is worked up to remove any remaining reagents and byproducts. The crude product is then purified, typically by column chromatography or recrystallization, to isolate the desired 6-chloro isomer from other potential isomers.

Chemical Reactivity and Stability

This compound is a stable organic compound under standard laboratory conditions. Its reactivity is characteristic of the indole ring system, which is an electron-rich heterocycle.

-

Electrophilic Substitution: The indole ring is susceptible to electrophilic attack. The position of substitution (e.g., at C3, C2, or the nitrogen atom) can be influenced by the reaction conditions and the nature of the electrophile.

-

N-H Acidity: The proton on the indole nitrogen is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation reactions.

-

Stability: The compound is a solid with a defined melting point, indicating good thermal stability under normal heating conditions. It is advisable to store it in a cool, dry place away from strong oxidizing agents.

Biological Activity

Halogenated indoles, including this compound, have garnered significant interest due to their diverse biological activities. Research has primarily focused on their antimicrobial and antibiofilm properties.

Antibacterial and Antibiofilm Activity

Studies have shown that chloroindoles exhibit inhibitory effects against the growth of various bacteria, including pathogenic strains. For instance, chloroindoles have demonstrated efficacy against Vibrio parahaemolyticus, a foodborne pathogen, by inhibiting its planktonic cell growth and biofilm formation. The presence and position of the chlorine atom on the indole ring are believed to play a crucial role in their antibacterial mechanism, which may involve disruption of the bacterial cell membrane.

While a specific signaling pathway for this compound has not been detailed, the general proposed mechanism for chloroindoles' antibacterial action is illustrated below.

Proposed Antibacterial Mechanism of Chloroindoles

Caption: A simplified diagram illustrating the proposed mechanism of action for chloroindoles against bacteria.

Safety and Handling

This compound is classified as an irritant.[7] It is irritating to the eyes, respiratory system, and skin.[7] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is also recommended to work in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli [frontiersin.org]

- 7. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. This compound | C8H6ClN | CID 87111 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 6-Chloroindole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 6-chloroindole, a key intermediate in the synthesis of various bioactive compounds. Understanding the solubility of this compound in different organic solvents is critical for its application in pharmaceutical research, process development, and medicinal chemistry. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility of this compound

The solubility of this compound has been characterized in a limited number of organic solvents. The available data is summarized in the table below for easy comparison. For solvents where precise quantitative data is not available, qualitative descriptions are provided.

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Solubility of this compound |

| Ethanol | 46.07 | 0.789 | 50 mg/mL[1][2] |

| Dimethylformamide (DMF) | 73.09 | 0.944 | Soluble 5% |

| Water | 18.02 | 1.000 | Slightly soluble[3]; log10WS = -3.18[4] |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | Data not available (General solubility for indole (B1671886) derivatives is often high, e.g., ≥20 mg/mL for VU0238429) |

| Chloroform | 119.38 | 1.480 | Data not available |

| Dichloromethane (DCM) | 84.93 | 1.330 | Data not available |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | Data not available |

| Acetonitrile | 41.05 | 0.786 | Data not available |

| Ethyl Acetate | 88.11 | 0.902 | Data not available |

Note: The solubility of a compound can be influenced by various factors, including temperature, pressure, and the purity of both the solute and the solvent. The data presented here should be considered as a guideline, and it is recommended to experimentally determine the solubility for specific applications.

Experimental Protocols for Solubility Determination

For solvents where solubility data for this compound is not available, the following established methods can be employed for its determination. These protocols are based on common laboratory techniques for solubility assessment.

Equilibrium Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that the solution is saturated.

-

Equilibration: Seal the vial tightly and place it in a shaking incubator at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium.

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to settle. Alternatively, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.

-

Quantification:

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the determined concentration by the dilution factor.

-

-

Using High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, and detector wavelength.

-

Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area versus concentration.

-

Dilute the collected supernatant to a concentration within the linear range of the HPLC method.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the determined concentration by the dilution factor.

-

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides the available solubility data for this compound in common organic solvents and details robust experimental protocols for its determination. The provided workflow and methodologies offer a solid foundation for researchers and scientists in the pharmaceutical and chemical industries to accurately assess the solubility of this compound, facilitating its effective use in various research and development applications.

References

The Diverse Biological Activities of 6-Chloroindole Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The 6-chloroindole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. The introduction of a chlorine atom at the 6-position of the indole (B1671886) ring significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, leading to potent and often selective biological effects. This in-depth technical guide provides a comprehensive overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory activities of this compound derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic insights through signaling pathway and workflow diagrams.

Anticancer Activity

Derivatives of this compound, particularly those belonging to the 6-chloro-α-carboline (6-chloro-9H-pyrido[2,3-b]indole) class, have shown significant promise as anticancer agents.[1] These compounds exhibit cytotoxic effects against a variety of cancer cell lines, primarily by disrupting microtubule dynamics and inducing apoptosis.[2][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives and related compounds against various human cancer cell lines.

| Compound/Derivative | Cell Line | Assay Type | Activity (IC₅₀/GI₅₀)[3][4] | Reference |

| 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6) | COLO 205 (Colon) | Growth Inhibition | 0.52 ± 0.035 µM[3][5] | --INVALID-LINK--[5] |

| 6-chloro-α-carboline | Sarcoma 180 | Growth Inhibition | Moderate Inhibition[3] | --INVALID-LINK--[3] |

| trans-[PtCl₂(5-chloro-7-azaindole-3-carbaldehyde)₂] | A2780 (Ovarian) | Antiproliferative | 4.96 ± 0.49 µM[4] | --INVALID-LINK--[4] |

| trans-[PdCl₂(4-chloro-7-azaindole-3-carbaldehyde)₂] | A2780 (Ovarian) | Antiproliferative | 6.44 ± 0.37 µM[4] | --INVALID-LINK--[4] |

| trans-[PdCl₂(5-chloro-7-azaindole-3-carbaldehyde)₂] | A2780 (Ovarian) | Antiproliferative | 6.94 ± 0.43 µM[4] | --INVALID-LINK--[4] |

| trans-[PtCl₂(5-chloro-7-azaindole-3-carbaldehyde)₂] | HT-29 (Colon) | Antiproliferative | 6.39 ± 1.07 µM[4] | --INVALID-LINK--[4] |

Signaling Pathway: Anticancer Mechanism of HAC-Y6

The anticancer activity of the 6-chloro-α-carboline derivative, HAC-Y6, is primarily attributed to its ability to disrupt microtubule polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through the intrinsic mitochondrial pathway.

Antimicrobial Activity

Chloroindoles have demonstrated notable antibacterial and antibiofilm activities against a range of pathogenic bacteria.[6][7] The presence and position of the chlorine atom on the indole ring are crucial for their antimicrobial potency.[6] Studies suggest that this compound derivatives can disrupt bacterial cell membranes, leading to cell death.[7]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for this compound and other chloroindole derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL)[6] | Reference |

| This compound | Vibrio parahaemolyticus | > 50 | --INVALID-LINK--[6] |

| 4-Chloroindole | Vibrio parahaemolyticus | 50[6] | --INVALID-LINK--[6] |

| 5-Chloroindole | Vibrio parahaemolyticus | 50[6] | --INVALID-LINK--[6] |

| 7-Chloroindole | Vibrio parahaemolyticus | 200[6] | --INVALID-LINK--[6] |

| 4-Chloroindole | Uropathogenic E. coli | 75[7] | --INVALID-LINK--[7] |

| 5-Chloroindole | Uropathogenic E. coli | 75[7] | --INVALID-LINK--[7] |

| 5-Chloro-2-methylindole | Uropathogenic E. coli | 75[7] | --INVALID-LINK--[7] |

Mechanism of Action: Disruption of Bacterial Membrane Potential

Indole and its derivatives are known to modulate the membrane potential of bacterial cells, which can interfere with essential cellular processes, including cell division.[7] Chloroindoles likely share and enhance this mechanism, leading to membrane disruption and subsequent bactericidal or bacteriostatic effects.

Antiviral and Anti-inflammatory Activities

While research specifically focused on the antiviral and anti-inflammatory properties of this compound derivatives is still emerging, studies on broader classes of indole derivatives suggest potential in these areas. For instance, certain indole derivatives have shown activity against viruses like Herpes Simplex Virus (HSV) and have demonstrated the ability to inhibit the production of pro-inflammatory mediators.[8][9]

Quantitative Antiviral and Anti-inflammatory Activity Data (Related Indole Derivatives)

| Compound/Derivative | Target/Assay | Activity (EC₅₀/IC₅₀)[9][10] | Reference |

| Indole chloropyridinyl ester derivative (Compound 1) | SARS-CoV-2 3CLpro | IC₅₀ = 250 nM[10] | --INVALID-LINK--[10] |

| Indole chloropyridinyl ester derivative (Compound 1) | SARS-CoV-2 (VeroE6 cells) | EC₅₀ = 2.8 µM[10] | --INVALID-LINK--[10] |

| Indole derivative of Ursolic Acid (UA-1) | Nitric Oxide (NO) Inhibition (LPS-induced) | IC₅₀ = 2.2 ± 0.4 µM[9] | --INVALID-LINK--[9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key experiments cited in the evaluation of this compound derivatives.

General Synthesis Workflow for α-Carboline Derivatives

The synthesis of α-carboline derivatives often involves multi-step reactions, including condensation and cyclization. A general workflow is depicted below.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) and prepare serial dilutions in cell culture medium. Treat the cells with these concentrations for 48-72 hours.[3]

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours at 37°C.[3]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Compound Dilution: Serially dilute the this compound derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.[3]

-

Inoculation: Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[3]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of a compound to inhibit the replication of a virus.

-

Cell Seeding: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

-

Virus and Compound Incubation: Prepare serial dilutions of the this compound derivative and mix with a known amount of virus. Incubate this mixture to allow the compound to interact with the virus.

-

Infection: Add the virus-compound mixture to the cell monolayer and incubate to allow for viral adsorption.

-

Overlay: After the adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agar (B569324) or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC₅₀ value.

LPS-Induced Nitric Oxide (NO) Production Assay

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent. Mix the supernatant with the Griess reagent and measure the absorbance at approximately 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Conclusion and Future Directions

The available data strongly indicate that this compound derivatives, particularly 6-chloro-α-carbolines, are a promising class of compounds with significant potential for the development of novel therapeutics. Their potent anticancer and antimicrobial activities, coupled with emerging evidence of antiviral and anti-inflammatory effects, warrant further investigation.

Future research should focus on:

-

Synthesis and screening of a broader library of this compound derivatives to establish more comprehensive structure-activity relationships (SAR).

-

Elucidation of specific molecular targets for their various biological activities.

-

In vivo efficacy and toxicity studies to assess their therapeutic potential in preclinical models.

-

Exploration of their potential as combination therapies with existing drugs to enhance efficacy and overcome resistance.

This technical guide serves as a foundational resource to stimulate and guide further research into the fascinating and therapeutically promising field of this compound derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. The novel synthetic compound 6-acetyl-9-(3,4,5-trimetho-xybenzyl)-9H-pyrido[2,3-b]indole induces mitotic arrest and apoptosis in human COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral effects of 6-diazo-5-oxo-L-norleucin on replication of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB [pubmed.ncbi.nlm.nih.gov]

- 10. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 6-Chloroindole in Cancer Cells: A Technical Guide for Researchers

Executive Summary

While direct experimental investigation into the anticancer mechanism of 6-chloroindole remains limited, a comprehensive analysis of its derivatives strongly indicates a primary mode of action revolving around the disruption of microtubule dynamics. This leads to a cascade of events including cell cycle arrest at the G2/M phase and the induction of apoptosis, primarily through the intrinsic mitochondrial pathway. This technical guide synthesizes the current understanding of the probable mechanism of action of this compound in cancer cells, drawing evidence from studies on its closely related and biologically active derivatives. Detailed experimental protocols and visual representations of the key pathways are provided to facilitate further research in this promising area of oncology.

Introduction

This compound is a halogenated heterocyclic compound that has garnered interest in medicinal chemistry due to the significant anticancer properties exhibited by its derivatives.[1] Although research on the parent this compound is not extensive, its structural motif is a key component of numerous synthetic molecules demonstrating potent cytotoxic effects against various cancer cell lines. This guide provides an in-depth exploration of the putative mechanism of action of this compound, extrapolated from the well-documented activities of its derivatives, to serve as a foundational resource for researchers, scientists, and drug development professionals.

The core hypothesis, supported by a body of evidence from studies on 6-chloro-9H-pyrido[2,3-b]indole and other related structures, is that this compound functions as a microtubule-destabilizing agent.[2][3] This interference with the cytoskeleton is a well-established strategy in cancer therapy, as it selectively targets rapidly dividing cancer cells.

Primary Mechanism of Action: Microtubule Disruption

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a crucial role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[4][5] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function.[4]

Derivatives of this compound have been shown to exert their anticancer effects by directly interfering with this process.[2][6] They inhibit tubulin polymerization, leading to a net depolymerization of microtubules.[2][6] This disruption of the microtubule network has profound consequences for cancer cells, ultimately leading to cell death.[3]

Downstream Effects of Microtubule Disruption

The proper formation and functioning of the mitotic spindle are essential for the segregation of chromosomes during mitosis. By disrupting microtubule dynamics, this compound derivatives prevent the assembly of a functional mitotic spindle.[2][3] This activates the spindle assembly checkpoint, a crucial cell cycle surveillance mechanism, which halts the cell cycle at the G2/M transition to prevent aneuploidy.[6][7] Prolonged arrest at this phase triggers the apoptotic machinery.[6]

The sustained G2/M arrest and cellular stress induced by microtubule disruption converge on the intrinsic, or mitochondrial, pathway of apoptosis.[2] This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

Studies on this compound derivatives have demonstrated a shift in the balance of these proteins, favoring apoptosis. This is characterized by:

-

Increased expression of Bax: A pro-apoptotic protein that promotes the permeabilization of the outer mitochondrial membrane.[2]

-

Decreased expression of Bcl-2 and Bcl-xL: Anti-apoptotic proteins that normally inhibit Bax and Bak.[2]

This imbalance leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.[8]

Other Potential Mechanisms of Action

While microtubule disruption appears to be the primary mechanism, research on various chloro-indole derivatives suggests the involvement of other signaling pathways in their anticancer effects.

Inhibition of PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and is often hyperactivated in cancer. A novel sponge-derived compound, 6-chloro-2-methoxy-N-(phenylmethyl)-9-acridinamine (BA), which contains a this compound-like moiety, has been shown to induce apoptosis in hepatocellular carcinoma cells by decreasing the levels of PI3K and phosphorylated Akt (p-Akt).[9] This suggests that targeting this pro-survival pathway could be a complementary mechanism of action for this compound and its derivatives.

Quantitative Data on this compound Derivatives

The following table summarizes the in vitro cytotoxic activity of key this compound derivatives against various cancer cell lines.

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Reference |

| 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6) | COLO 205 (Colon) | 0.52 ± 0.035 | [2] |

| Spiro oxindole (B195798) derivative with N-benzyl and chloro group | MCF-7 (Breast) | 3.55 ± 0.49 | [10] |

| Spiro oxindole derivative with N-benzyl and chloro group | MDA-MB-231 (Breast) | 4.40 ± 0.468 | [10] |

| 6-chloro-2-methoxy-N-(phenylmethyl)-9-acridinamine (BA) | SMMC-7721 (Hepatocellular) | Dose-dependent cytotoxicity observed | [9] |

| Pyrrole-indole hybrid with single chloro-substitution | T47D (Breast) | 2.4 | [7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and its derivatives on cancer cells.[3]

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound or its derivatives

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the test compound in complete medium and add to the wells.

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound derivatives on cell cycle progression.[3]

-

Materials:

-

Treated and untreated cancer cells

-

Cold 70% ethanol (B145695)

-

Phosphate-buffered saline (PBS)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound derivatives.[3]

-

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the desired concentration of the test compound for a specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for studying the effects of this compound derivatives.

Caption: Proposed mechanism of apoptosis induction by this compound derivatives.

Caption: Workflow for determining the anticancer activity of this compound derivatives.

Caption: Logical flow from microtubule disruption to apoptosis.

Conclusion and Future Directions

The available evidence strongly suggests that the anticancer activity of this compound is mediated through the disruption of microtubule polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis via the intrinsic mitochondrial pathway. While this provides a solid foundation for understanding its therapeutic potential, further research is imperative.

Future studies should focus on:

-

Direct evaluation of this compound: Conducting in vitro and in vivo studies on the parent this compound to confirm if it exhibits the same mechanism of action as its derivatives.

-

Target identification and validation: Utilizing techniques such as molecular docking and biochemical assays to identify the specific binding site of this compound on tubulin and to explore other potential molecular targets.

-

Investigation of other signaling pathways: Exploring the effects of this compound on other cancer-related signaling pathways, such as PI3K/Akt and STAT3, to build a more comprehensive understanding of its mechanism.

-

Development of novel derivatives: Synthesizing and screening new derivatives of this compound to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

By addressing these research questions, the full therapeutic potential of this compound and its derivatives as a novel class of anticancer agents can be realized.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of cell growth and induction of apoptosis in human prostate cancer cell lines by 6-aminoquinolone WM13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis and proliferation inhibition of hepatocellular carcinoma by 6-chloro-2-methoxy- N-(phenylmethyl)-9-acridinamine (BA): in vitro and vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Therapeutic Potential of 6-Chloroindole and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The introduction of a chlorine atom at the 6-position of the indole ring, creating 6-chloroindole, significantly modifies its electronic properties and metabolic stability, making it a valuable building block for novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activities of this compound and its diverse analogs. It details key experimental protocols, presents quantitative biological data in a comparative format, and visualizes the complex signaling pathways and experimental workflows associated with these compounds.

Introduction to this compound

This compound is a halogenated derivative of indole first noted for its role as a synthetic intermediate. Its unique physicochemical properties have made it a versatile scaffold in the development of compounds targeting a wide range of diseases. Analogs of this compound have demonstrated significant potential in oncology, infectious diseases, and neurology. This guide explores the evolution of this compound from a simple chemical reagent to a key component in modern drug discovery.

Synthesis of this compound and Key Analogs

The synthesis of substituted indoles is a well-established field of organic chemistry. While the seminal paper detailing a convenient synthesis of 4- and 6-chloroindoles was published in 1990, numerous other methods have since been developed for creating diverse analogs.

Representative Synthesis of a Chloroindole Analog

A common strategy for the synthesis of chloroindole derivatives involves the cyclization of appropriately substituted anilines. Below is a representative protocol for the synthesis of a chloroindole-based structural hybrid.

Experimental Protocol: Synthesis of Indole–1,2,4-Triazole Structural Hybrids

This protocol describes the S-alkylation of a triazole-3-thione intermediate with a 2-bromo-N-arylacetamide to form the final indole hybrid.

-

Dissolution: Dissolve the triazole-3-thione starting material (0.53 mmol) in dichloromethane.

-

Base Addition: Add pyridine (B92270) (1.06 mmol) to the solution. Stir the resulting reaction mixture for 15 minutes at room temperature.

-

Alkylation: Add the appropriate 2-bromo-N-arylacetamide derivative (0.85 mmol) to the reaction mixture.

-

Reaction: Allow the mixture to stir at 25°C for 24 to 48 hours, monitoring the reaction progress by thin-layer chromatography.

-

Precipitation: Upon completion of the reaction, add n-hexane to the mixture to precipitate the crude product.

-

Purification: Collect the precipitate by filtration and purify by recrystallization from ethanol (B145695) to yield the final product.

Quantitative Biological Data of this compound Analogs

The true potential of the this compound scaffold is revealed through the biological activities of its analogs. The following tables summarize key quantitative data from various studies, highlighting the antimicrobial, antitumor, and antiviral potency of these compounds.

Table 1: Antimicrobial and Antifungal Activity of Chloroindole Analogs

| Compound | Target Organism | Activity Type | Value | Reference |

| 4-Chloroindole | Vibrio parahaemolyticus | MIC | 50 µg/mL | [1] |

| 7-Chloroindole | Vibrio parahaemolyticus | MIC | 200 µg/mL | [1] |

| 4-Chloroindole | Uropathogenic E. coli | MIC | 75 µg/mL | |

| 5-Chloroindole | Uropathogenic E. coli | MIC | 75 µg/mL | |

| 5-Chloro-2-methyl indole | Uropathogenic E. coli | MIC | 75 µg/mL | |

| 4-Chloroindole | Staphylococcus aureus | MIC | 50 µg/mL | |

| 5-Chloroindole | Candida albicans | MIC | 100 µg/mL | |

| 6-Chloro-8-nitroflavone | Pathogenic Bacteria | Inhibition | Potent | [2] |

MIC: Minimum Inhibitory Concentration

Table 2: Antitumor Activity of this compound Analogs

| Compound Class | Cancer Cell Line | Activity Type | Value | Reference |

| 6,7-Annulated-4-substituted Indoles | L1210 Leukemia | IC₅₀ | 0.5 - 4 µM | [3] |

| E-3-(2-chloro-5-methoxy-6-methyl-3-indolylmethylene)-1,3-dihydroindol-2-one | 60 Human Cell Lines | Growth Inhibition | More potent than Vincristine | [4] |

| Indole Triazole Conjugate (2c) | Breast Cancer (MCF-7) | IC₅₀ (Tubulin Polymerization) | 2.31 µM | |

| Indole Triazole Conjugate (2g) | Breast Cancer (MCF-7) | IC₅₀ (Tubulin Polymerization) | 2.62 µM | |

| Dihydronitidine (Benzophenanthridine Alkaloid) | Various Cancer Cell Lines | ED₅₀ | 0.19 - 4.60 µg/mL | |

| Corynoline | Melanoma (A375) | IC₅₀ | 5.56 µM |

IC₅₀: Half maximal inhibitory concentration; ED₅₀: Half maximal effective dose

Table 3: Antiviral Activity of this compound Analogs

| Compound | Target Virus | Activity Type | Value | Reference |

| 3-Formyl-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole | Human Cytomegalovirus (HCMV) | IC₅₀ | 0.23 µM | [5] |

| 5'-O-Acyl analog of FTCRI | Human Cytomegalovirus (HCMV) | IC₅₀ | < 0.1 µM | [5] |

| Indole Chloropyridinyl Ester (7h) | SARS-CoV-2 | EC₅₀ | 3.1 µM | [6] |

| Strychnine sulfate | Influenza A/H5N1 | IC₅₀ | 11.85 µg/mL | [7] |

| Harmalol | Influenza A/H5N1 | IC₅₀ | 0.02 µg/mL | [7] |

| Harmane | Influenza A/H5N1 | IC₅₀ | 0.023 µg/mL | [7] |

| 6-Pentyl-α-pyrone | Bovine Coronavirus (BCoV) | Antiviral Effect | Significant | [8] |

IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound analogs stem from their ability to interact with a variety of cellular targets and modulate key signaling pathways. The following diagrams, rendered in DOT language, illustrate some of the known mechanisms of action.

Antitumor Mechanism: Induction of Apoptosis

Certain 6-substituted indole analogs exert their antitumor effects by inducing programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway. This involves the activation of key executioner proteins like caspase-3.

Caption: Intrinsic apoptosis pathway initiated by a 6-amino-purine analog.[9]

Antiviral Mechanisms of Action

Indole alkaloids have been shown to combat viral infections through multiple mechanisms. Depending on the specific compound and virus, they can prevent the virus from entering host cells, inhibit its replication machinery, or directly destroy the viral particles.

Caption: Multiple antiviral mechanisms of plant-derived indole alkaloids.[7]

Experimental Workflows in Analog Development

The discovery of novel, potent, and safe this compound analogs relies on systematic and efficient experimental workflows. These workflows encompass initial synthesis, multi-stage screening, and characterization.

High-Throughput Synthesis and Screening Workflow

Modern drug discovery often employs automated, miniaturized, and accelerated synthesis techniques to rapidly generate and screen large libraries of compounds. This allows for a more efficient exploration of the chemical space.

Caption: Workflow for automated, miniaturized synthesis and screening of indole analogs.

Detailed Experimental Protocols

This section provides detailed methodologies for key assays used to characterize the biological activity of this compound analogs.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: Culture the bacterial strain (e.g., V. parahaemolyticus) in an appropriate broth (e.g., Marine Luria-Bertani broth) overnight at the optimal temperature (e.g., 37°C). Dilute the overnight culture to achieve a standardized cell density (e.g., 10⁵ CFU/mL).

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 4-chloroindole) in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive controls (inoculum without compound) and negative controls (medium only).

-

Incubation: Incubate the plate at the optimal temperature for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Protocol for In Vitro Antiviral Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the cytopathic effect of a virus, specifically the formation of plaques (areas of cell death) in a monolayer of host cells.

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 6-well plates and grow until confluent.

-

Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing various non-cytotoxic concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until visible plaques are formed in the control wells (no compound).

-

Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.

-

Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The IC₅₀ value (the concentration that inhibits 50% of plaque formation) can be determined by regression analysis.[7]

Conclusion

This compound has emerged as a privileged scaffold in medicinal chemistry, giving rise to a multitude of analogs with potent and diverse biological activities. The data and protocols presented in this guide demonstrate the significant therapeutic potential of these compounds in areas such as oncology, infectious diseases, and beyond. The continued exploration of the this compound chemical space, aided by modern high-throughput synthesis and screening workflows, promises to yield a new generation of drugs with improved efficacy and safety profiles. This guide serves as a comprehensive resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of 1,5,6-substituted E-3-(2-chloro-3-indolylmethylene)-1,3-dihydroindol-2-ones [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Antiviral Activity of the Fungal Metabolite 6-Pentyl-α-Pyrone Against Bovine Coronavirus: A Translational Study to SARS-CoV-2 [mdpi.com]

- 9. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Chloroindole: A Technical Guide

Introduction

6-Chloroindole is a halogenated derivative of indole (B1671886), a prominent heterocyclic aromatic compound. The indole scaffold is a core structural component in a multitude of biologically active molecules, including pharmaceuticals and natural products. A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its identification, characterization, and the development of new synthetic methodologies and potential therapeutic agents. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, complete with detailed experimental protocols and data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals for the aromatic and pyrrolic protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.00 | br s | - | H-1 (N-H) |

| 7.53 | d | 8.4 | H-4 |

| 7.31 | d | 1.8 | H-7 |

| 7.12 | dd | 8.4, 1.8 | H-5 |

| 7.09 | m | - | H-2 |

| 6.51 | m | - | H-3 |

br s : broad singlet, d : doublet, dd : doublet of doublets, m : multiplet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

| Chemical Shift (δ) ppm | Assignment |

| 136.2 | C-7a |

| 128.5 | C-6 |

| 125.1 | C-2 |

| 122.0 | C-3a |

| 121.8 | C-4 |

| 120.0 | C-5 |

| 110.8 | C-7 |

| 102.6 | C-3 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, such as a Bruker Avance operating at a proton frequency of 400 MHz.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

Spectral Width: 0-12 ppm.

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-1024.

-

Spectral Width: 0-160 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the N-H bond, C-H bonds, C=C bonds of the aromatic ring, and the C-Cl bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| ~3400 | Medium, Sharp | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1610, ~1460 | Medium to Strong | Aromatic C=C stretching |

| ~1340 | Medium | C-N stretch |

| ~800 | Strong | C-H out-of-plane bending (aromatic) |

| ~750 | Strong | C-Cl stretch |

Experimental Protocol for IR Spectroscopy

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed.

-

ATR: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

-

KBr Pellet: A few milligrams of this compound are finely ground with anhydrous KBr powder and pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak and several characteristic fragment ions.[1][2][3]

| m/z | Relative Intensity (%) | Assignment |

| 153 | ~33 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 151 | 100 | [M]⁺ (Molecular ion, C₈H₆ClN⁺) |

| 116 | ~15 | [M-Cl]⁺ |

| 89 | ~20 | [M-Cl-HCN]⁺ |

Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube.

Ionization Method: Electron Ionization (EI) is a common method for volatile and thermally stable compounds like this compound.

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled with an EI source is used.

Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

Spectroscopic Analysis Workflow

The identification and structural elucidation of an organic compound like this compound typically follows a systematic workflow involving multiple spectroscopic techniques.

References

6-Chloroindole: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 6-chloroindole, a heterocyclic compound utilized in various research and development applications, particularly in the synthesis of pharmaceutical agents. Due to its chemical properties, a thorough understanding of its hazard profile and proper handling procedures is crucial to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel handling this compound must be fully aware of its potential health effects.

GHS Hazard Statements:

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

Signal Word: Warning

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent exposure and ensure appropriate responses in case of accidental contact.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for safe storage, handling, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClN | |

| Molecular Weight | 151.59 g/mol | |

| Appearance | Solid, powder | |